molecular formula C11H23NO5S B12064631 Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate

Cat. No.: B12064631
M. Wt: 281.37 g/mol
InChI Key: KLMCLTKAPINUTP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonyloxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate typically involves the protection of the amino group using a tert-butyl group, followed by the introduction of the methylsulfonyloxy group. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The protected amino acid is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyloxy group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-methylsulfonyloxyhexanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic activation. The molecular targets and pathways involved can vary but may include enzymes or receptors that interact with the amino or sulfonyloxy groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

Tert-butyl 2-amino-6-methylsulfonyloxyhexanoate is a compound of considerable interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group, an amino group, and a sulfonyloxy moiety attached to a hexanoate backbone. The chemical formula can be represented as C12H25N1O4SC_{12}H_{25}N_{1}O_{4}S.

Synthesis Pathways

The synthesis typically involves multiple steps:

  • Formation of the Hexanoate Backbone : This can be achieved through esterification reactions.
  • Introduction of Functional Groups : The tert-butyl group is introduced via alkylation methods, while the amino group can be added through amination reactions.
  • Sulfonyloxy Group Addition : This step often requires the use of sulfonyl chlorides in an appropriate solvent under controlled conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity through binding interactions, potentially influencing signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionSpecific inhibition of target enzymes
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : Research indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in animal models, which could be beneficial for conditions like arthritis or other inflammatory diseases.
  • Cytotoxicity in Cancer Research : In vitro studies showed that the compound induced apoptosis in several cancer cell lines, indicating its potential role as an anticancer agent.

Properties

IUPAC Name

tert-butyl 2-amino-6-methylsulfonyloxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO5S/c1-11(2,3)17-10(13)9(12)7-5-6-8-16-18(4,14)15/h9H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMCLTKAPINUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCOS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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